Isobutyl vinyl sulfide
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Overview
Description
Isobutyl vinyl sulfide is an organic compound with the molecular formula C₆H₁₂S It is a vinyl sulfide derivative, characterized by the presence of a vinyl group (CH₂=CH-) attached to a sulfur atom, which is further bonded to an isobutyl group (CH₃-CH₂-CH(CH₃)-)
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl vinyl sulfide can be synthesized through several methods. One common approach involves the reaction of isobutyl thiol with acetylene in the presence of a base. Another method includes the addition of isobutyl thiol to acetylene under catalytic conditions. These reactions typically require controlled temperatures and pressures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isobutyl vinyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isobutyl thiol.
Substitution: Various substituted vinyl sulfides depending on the nucleophile used.
Scientific Research Applications
Isobutyl vinyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is used in the production of polymers, adhesives, and coatings due to its reactive vinyl group.
Mechanism of Action
The mechanism of action of isobutyl vinyl sulfide involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long-chain polymers. Additionally, the sulfur atom can form bonds with metals, making it useful in catalysis. The compound’s reactivity is largely due to the presence of the vinyl group, which can participate in a variety of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Vinyl sulfide: Similar structure but lacks the isobutyl group.
Isobutyl thiol: Contains the isobutyl group but lacks the vinyl group.
Vinyl sulfone: Contains a sulfone group instead of a sulfide group.
Uniqueness
Isobutyl vinyl sulfide is unique due to the combination of the vinyl and isobutyl groups, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
24345-81-1 |
---|---|
Molecular Formula |
C6H12S |
Molecular Weight |
116.23 g/mol |
IUPAC Name |
1-ethenylsulfanyl-2-methylpropane |
InChI |
InChI=1S/C6H12S/c1-4-7-5-6(2)3/h4,6H,1,5H2,2-3H3 |
InChI Key |
CANYKRZRPKHWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC=C |
Origin of Product |
United States |
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